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Compound of Interest

Compound Name: Dibenzylamine

Cat. No.: B1670424 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data of dibenzylamine with

its closely related structural analogs, benzylamine and tribenzylamine. The objective is to

furnish researchers with the necessary experimental data and protocols to unequivocally

confirm the identity of dibenzylamine in a laboratory setting. This document summarizes key

spectral features in Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental

methodologies and visual workflows.

Spectroscopic Data Comparison
The following tables present a side-by-side comparison of the key spectral data for

dibenzylamine, benzylamine, and tribenzylamine, facilitating easy differentiation.

Table 1: Mass Spectrometry Data (Electron Ionization)
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Compound Molecular Ion (m/z)
Key Fragment Ions (m/z)
and Relative Abundance

Dibenzylamine 197
106 (100%), 91 (53%), 77

(15%), 65 (15%)

Benzylamine 107
106 (100%), 79 (38%), 77

(30%), 30 (25%)

Tribenzylamine 287
196 (100%), 91 (71%), 210

(37%), 65 (15%)[1]

Table 2: 1H NMR Spectroscopic Data (Solvent: CDCl3)
Compound

Chemical Shift (δ)
ppm

Multiplicity Assignment

Dibenzylamine ~7.3 (10H) m Aromatic protons

~3.8 (4H) s CH2 protons

~1.6 (1H) s (broad) NH proton

Benzylamine ~7.3 (5H) m Aromatic protons

~3.8 (2H) s CH2 protons

~1.4 (2H) s (broad) NH2 protons

Tribenzylamine ~7.3 (15H) m Aromatic protons

~3.5 (6H) s CH2 protons

Table 3: 13C NMR Spectroscopic Data (Solvent: CDCl3)
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Compound Chemical Shift (δ) ppm Assignment

Dibenzylamine ~140 Quaternary aromatic C

~128.5 Aromatic CH

~128.2 Aromatic CH

~127.0 Aromatic CH

~53.0 CH2

Benzylamine ~143 Quaternary aromatic C

~128.4 Aromatic CH

~126.8 Aromatic CH

~126.6 Aromatic CH

~46.4 CH2

Tribenzylamine ~139 Quaternary aromatic C

~129.0 Aromatic CH

~128.2 Aromatic CH

~126.9 Aromatic CH

~58.0 CH2

Table 4: Infrared (IR) Spectroscopy Data (Liquid Film)
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Compound Wavenumber (cm-1) Assignment

Dibenzylamine ~3300 (weak, broad) N-H stretch

3085, 3062, 3027 Aromatic C-H stretch

2921, 2851 Aliphatic C-H stretch

1603, 1495, 1453 Aromatic C=C stretch

~1118 C-N stretch

Benzylamine ~3360, 3280 (two bands)
N-H stretch (asymmetric and

symmetric)

3085, 3062, 3028 Aromatic C-H stretch

2924, 2856 Aliphatic C-H stretch

1605, 1496, 1454 Aromatic C=C stretch

~1072 C-N stretch

Tribenzylamine No N-H stretch -

3085, 3062, 3028 Aromatic C-H stretch

2920, 2850 Aliphatic C-H stretch

1603, 1495, 1452 Aromatic C=C stretch

~1115 C-N stretch

Table 5: UV-Vis Spectroscopic Data
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Compound λmax (nm) Solvent

Dibenzylamine

Data not available in searched

resources. Based on analogs,

absorption is expected in the

250-270 nm range due to the

benzene chromophore.

-

Benzylamine 206, 256[2] Acidic mobile phase[2]

Tribenzylamine 260 Acidic mobile phase

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the amine sample is dissolved in 0.6-0.7 mL

of deuterated chloroform (CDCl3). A small amount of tetramethylsilane (TMS) is added to

serve as an internal standard (δ 0.00 ppm).

Instrumentation:1H and 13C NMR spectra are recorded on a 300 MHz or higher NMR

spectrometer.

1H NMR Data Acquisition: Standard acquisition parameters are used. A sufficient number of

scans are acquired to obtain a good signal-to-noise ratio. Key parameters to be recorded

include chemical shifts (δ) in ppm, coupling constants (J) in Hz, multiplicities (s = singlet, d =

doublet, t = triplet, m = multiplet), and integration values.

13C NMR Data Acquisition: A more concentrated sample (30-50 mg) may be required.

Spectra are typically acquired with proton decoupling to simplify the spectrum to single lines

for each unique carbon atom.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct insertion probe or after separation by gas chromatography (GC-MS).
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Ionization: Electron Ionization (EI) is used. The sample molecules in the gas phase are

bombarded with a beam of electrons (typically at 70 eV), causing ionization and

fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance against m/z. The molecular ion peak and the fragmentation pattern are key for

structure elucidation.

Infrared (IR) Spectroscopy
Sample Preparation (Liquid Film): For liquid samples like dibenzylamine and benzylamine,

a drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride

(NaCl) salt plates to create a thin film. For solid samples like tribenzylamine, a Nujol mull or a

KBr pellet can be prepared.

Instrumentation: An FT-IR spectrometer is used to record the spectrum.

Data Acquisition: A background spectrum of the clean salt plates (or the Nujol/KBr) is

recorded first and automatically subtracted from the sample spectrum. The spectrum is

typically recorded in the range of 4000-400 cm-1.

Data Presentation: The spectrum is presented as a plot of transmittance (%) versus

wavenumber (cm-1). Characteristic absorption bands corresponding to specific functional

groups are identified.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A dilute solution of the amine is prepared in a UV-transparent solvent,

such as ethanol or cyclohexane. The concentration is adjusted to obtain an absorbance

reading within the optimal range of the instrument (typically 0.1-1.0 AU).

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Data Acquisition: The spectrum is recorded over a range of wavelengths, typically from 200

to 400 nm. A baseline is first recorded using a cuvette containing only the solvent.
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Data Presentation: The data is presented as a plot of absorbance versus wavelength (nm).

The wavelength(s) of maximum absorbance (λmax) are reported.

Visualization of Experimental Workflows
The following diagrams, created using the DOT language, illustrate the general workflows for

the spectroscopic analyses described.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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